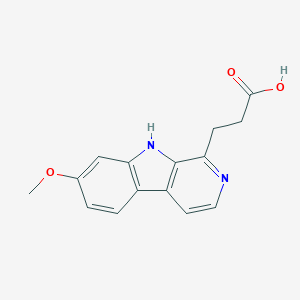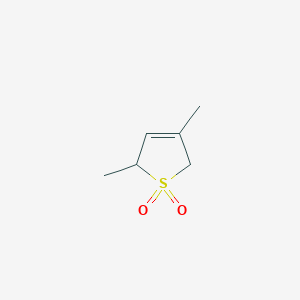![molecular formula C9H14ClNSi B159835 4-[(Trimethylsilyl)chloromethyl]pyridine CAS No. 138761-52-1](/img/structure/B159835.png)
4-[(Trimethylsilyl)chloromethyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Trimethylsilyl)chloromethyl]pyridine, commonly known as TMS-Cl, is a versatile reagent used in organic synthesis. It is a colorless liquid that is highly reactive towards nucleophiles due to the presence of a highly polarized C-Cl bond.
作用机制
TMS-Cl reacts with nucleophiles through a polarized C-Cl bond, resulting in the formation of a carbon-nucleophile bond. The reaction proceeds through an S N 2 mechanism, with the nucleophile attacking the carbon atom of the chloromethyl group and displacing the chloride ion. The resulting product is a chloromethylated derivative of the nucleophile.
Biochemical and Physiological Effects:
TMS-Cl is not used in drug development due to its highly reactive nature and lack of specificity towards biological targets. However, it has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. TMS-Cl has also been used to modify the surface of nanoparticles for biomedical applications.
实验室实验的优点和局限性
TMS-Cl is a versatile and highly reactive reagent that can be used to introduce a chloromethyl group into a wide range of organic compounds. Its high yield and low cost make it an attractive option for organic synthesis. However, TMS-Cl is highly reactive and must be handled with care. It is also not suitable for use in aqueous solutions, as it reacts with water to form hydrochloric acid.
未来方向
There are several potential future directions for the use of TMS-Cl in organic synthesis. One area of interest is the development of new synthetic methods using TMS-Cl as a reagent. Another area of interest is the use of TMS-Cl in the synthesis of complex natural products. TMS-Cl could also be used in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Conclusion:
In conclusion, TMS-Cl is a versatile and highly reactive reagent that is widely used in organic synthesis. Its ability to introduce a chloromethyl group into a wide range of organic compounds makes it an attractive option for synthetic chemists. While it is not suitable for use in drug development, TMS-Cl has potential applications in cancer therapy and biomedical materials. Further research is needed to explore the full potential of TMS-Cl in organic synthesis and biomedical applications.
合成方法
TMS-Cl is synthesized by reacting chloromethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by simple distillation. The yield of TMS-Cl is typically high, making it a cost-effective reagent for organic synthesis.
科学研究应用
TMS-Cl is widely used in organic synthesis as a chloromethylating agent. It is used to introduce a chloromethyl group into various organic compounds, including alcohols, amines, and thiols. TMS-Cl is also used in the preparation of silyl enol ethers, which are important intermediates in organic synthesis. In addition, TMS-Cl is used as a protecting group for alcohols and amines, as well as a reagent for the determination of the enantiomeric purity of chiral alcohols.
属性
CAS 编号 |
138761-52-1 |
|---|---|
产品名称 |
4-[(Trimethylsilyl)chloromethyl]pyridine |
分子式 |
C9H14ClNSi |
分子量 |
199.75 g/mol |
IUPAC 名称 |
[chloro(pyridin-4-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C9H14ClNSi/c1-12(2,3)9(10)8-4-6-11-7-5-8/h4-7,9H,1-3H3 |
InChI 键 |
IYBJNGMWMADEFS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=NC=C1)Cl |
规范 SMILES |
C[Si](C)(C)C(C1=CC=NC=C1)Cl |
同义词 |
Pyridine, 4-[chloro(trimethylsilyl)methyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



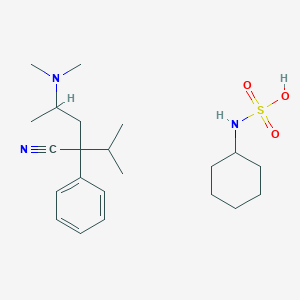
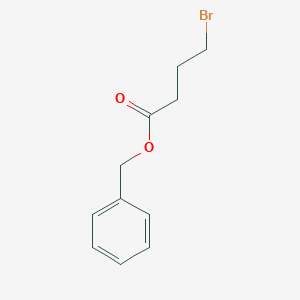
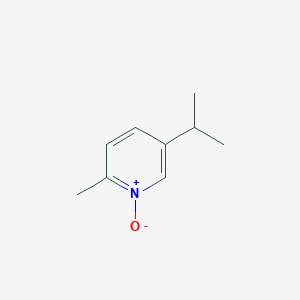
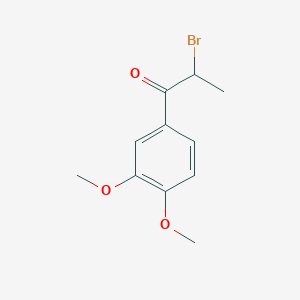
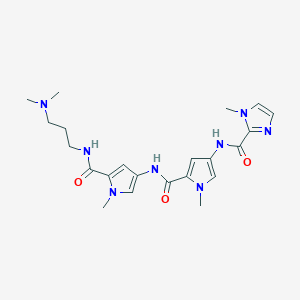
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)


![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
